
(2R,5S)-3,5-Dimethyl-2-(pyridin-3-yl)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MK 386, also known as 4,7β-dimethyl-4-aza-5α-cholestan-3-one, is a synthetic, steroidal 5α-reductase inhibitor. It was first reported in 1994 and is a potent and selective inhibitor of 5α-reductase type I. This compound shows high selectivity for inhibition of human 5α-reductase type I over 5α-reductase type II .
準備方法
The synthesis of MK 386 involves the preparation of 4,7β-dimethyl-4-aza-5α-cholestan-3-one. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Chemical Modifications: Various chemical modifications are performed to introduce the 4-aza functionality and the 7β-dimethyl group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific reagents and catalysts to achieve the desired transformations.
化学反応の分析
MK 386 undergoes several types of chemical reactions, including:
Reduction: As a 5α-reductase inhibitor, MK 386 is involved in the reduction of testosterone to dihydrotestosterone.
Substitution: The compound can undergo substitution reactions, particularly at the aza and methyl groups.
Oxidation: Oxidation reactions can occur at various positions on the steroidal backbone.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions are typically derivatives of the original compound with modifications at specific positions .
科学的研究の応用
Chemistry: It is used as a model compound to study the inhibition of 5α-reductase enzymes.
Biology: The compound is used to investigate the role of dihydrotestosterone in biological processes.
Medicine: MK 386 was under investigation for the treatment of androgen-dependent conditions such as acne and pattern hair loss (androgenic alopecia).
作用機序
MK 386 exerts its effects by selectively inhibiting the 5α-reductase type I enzyme. This enzyme catalyzes the reduction of testosterone to dihydrotestosterone, a potent androgen. By inhibiting this enzyme, MK 386 reduces the levels of dihydrotestosterone in serum and sebum without affecting dihydrotestosterone concentrations in semen . The molecular targets of MK 386 include the 5α-reductase type I enzyme, and the pathways involved are those related to androgen metabolism .
類似化合物との比較
MK 386 is compared with other 5α-reductase inhibitors such as finasteride and dutasteride:
Finasteride: A selective inhibitor of 5α-reductase type II, finasteride decreases dihydrotestosterone levels by about 70%.
Dutasteride: A non-selective inhibitor of both 5α-reductase type I and II, dutasteride decreases dihydrotestosterone levels by up to 98%.
The uniqueness of MK 386 lies in its selectivity for 5α-reductase type I, making it a valuable tool for studying the specific role of this enzyme in androgen metabolism .
特性
分子式 |
C10H12N2OS |
|---|---|
分子量 |
208.28 g/mol |
IUPAC名 |
(2R,5S)-3,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H12N2OS/c1-7-9(13)12(2)10(14-7)8-4-3-5-11-6-8/h3-7,10H,1-2H3/t7-,10+/m0/s1 |
InChIキー |
FZXAQGVGSAANBR-OIBJUYFYSA-N |
異性体SMILES |
C[C@H]1C(=O)N([C@H](S1)C2=CN=CC=C2)C |
正規SMILES |
CC1C(=O)N(C(S1)C2=CN=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


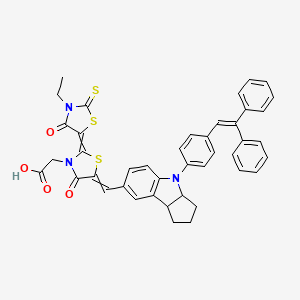
![tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate](/img/structure/B14798976.png)

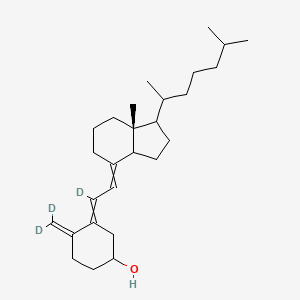
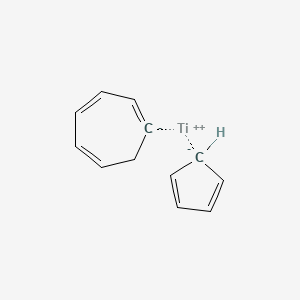

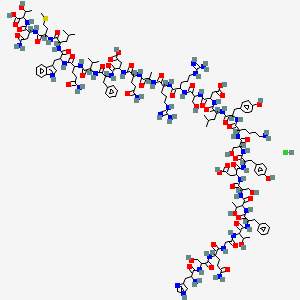
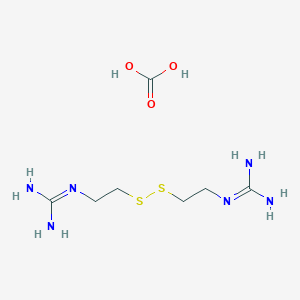
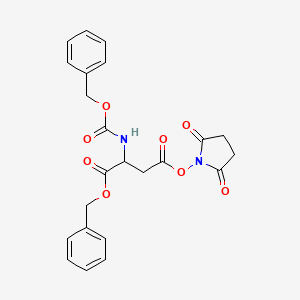
![(5S,6S,15R,16S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B14799025.png)
![1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester](/img/structure/B14799026.png)

![(1R,2R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B14799031.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)
